Tert-butyl N-(3,3-difluoro-2-hydroxycyclohexyl)carbamate
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Overview
Description
Tert-butyl N-(3,3-difluoro-2-hydroxycyclohexyl)carbamate is a chemical compound with the molecular formula C11H19F2NO3 and a molecular weight of 251.27 g/mol . This compound is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of tert-butyl N-(3,3-difluoro-2-hydroxycyclohexyl)carbamate typically involves the reaction of tert-butyl carbamate with 3,3-difluoro-2-hydroxycyclohexylamine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Tert-butyl N-(3,3-difluoro-2-hydroxycyclohexyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Scientific Research Applications
Tert-butyl N-(3,3-difluoro-2-hydroxycyclohexyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(3,3-difluoro-2-hydroxycyclohexyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Comparison with Similar Compounds
Tert-butyl N-(3,3-difluoro-2-hydroxycyclohexyl)carbamate can be compared with other similar compounds, such as:
Tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate: This compound has a similar structure but contains a piperidine ring instead of a cyclohexyl ring.
Tert-butyl N-(2,3-dihydroxypropyl)carbamate: This compound has a similar carbamate group but differs in the substituents attached to the nitrogen atom.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the difluoro and hydroxy groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl N-(3,3-difluoro-2-hydroxycyclohexyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F2NO3/c1-10(2,3)17-9(16)14-7-5-4-6-11(12,13)8(7)15/h7-8,15H,4-6H2,1-3H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGGHBJFYNGGDHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC(C1O)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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